molecular formula C14H16BrNO4 B106027 Diethyl [[(3-bromophenyl)amino]methylene]malonate CAS No. 351893-47-5

Diethyl [[(3-bromophenyl)amino]methylene]malonate

Cat. No. B106027
CAS RN: 351893-47-5
M. Wt: 342.18 g/mol
InChI Key: VMUXYLRAWWSESX-UHFFFAOYSA-N
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Description

Diethyl [(3-bromophenyl)amino]methylene]malonate is a chemical compound with the molecular formula C14H16BrNO4 . Its average mass is 342.185 Da and its monoisotopic mass is 341.026276 Da .


Synthesis Analysis

The synthesis of Diethyl [(3-bromophenyl)amino]methylene]malonate involves several steps. In one method, the malonate derivatives are dispersed in diphenylether, flushed with argon, and heated to 235°C for 1 hour. The reaction mixture is then poured into petroleum ether, and the formed precipitate is collected by filtration and washed with a mixture of LP/EtOAc 1/1 to yield the desired product .


Molecular Structure Analysis

The molecular structure of Diethyl [(3-bromophenyl)amino]methylene]malonate consists of 14 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 4 oxygen atoms .

Scientific Research Applications

Synthesis of Other Compounds

Diethyl malonate, a similar compound, is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 . It’s possible that diethyl 2-[(3-bromoanilino)methylidene]propanedioate could also be used in similar ways.

Perfume Industry

Diethyl malonate, which has a structure similar to the compound , occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes . The compound you’re asking about could potentially have similar applications.

Crystal Growth

A study has shown that a similar compound, diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate, can be used to grow single crystals efficiently by the standard slow evaporation method . These crystals could have applications in dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .

Pharmaceutical Research

The compound could potentially be used in pharmaceutical research. For example, the compound has been tested for its potential use in treating diabetes mellitus using molecular docking .

Material Science

The compound could be used in material science, particularly in the development of new materials with high nonlinear tendencies, which are important in data storage, laser technology, and optical communication .

Chemical Reactions

The compound could be used in various chemical reactions. For example, a reaction of p-tert-butylthiacalixarene with diethyl bromomalonate, a compound similar to the one you’re asking about, resulted in the formation of two new p-tert-butylthiacalixarenes .

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis ofRosoxacin , an antibacterial agent . Therefore, it can be inferred that the compound may interact with bacterial proteins or enzymes that are crucial for their survival.

Biochemical Pathways

The compound is involved in the biochemical pathway leading to the synthesis of Rosoxacin . Rosoxacin is known to inhibit the bacterial DNA gyrase, an enzyme involved in DNA replication, thus preventing bacterial growth.

Result of Action

As an intermediate in the synthesis of Rosoxacin, the primary result of the action of diethyl 2-[(3-bromoanilino)methylidene]propanedioate is likely to be its conversion into other compounds through chemical reactions . The ultimate effect at the molecular and cellular level would be the antibacterial activity of the final product, Rosoxacin.

properties

IUPAC Name

diethyl 2-[(3-bromoanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-6-10(15)8-11/h5-9,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUXYLRAWWSESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC=C1)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl [[(3-bromophenyl)amino]methylene]malonate

Synthesis routes and methods I

Procedure details

3-Bromoaniline (10.0 g, 47 mmol) was dissolved in abs. ethanol (100 mL). Diethyl ethoxymethylenemalonate (10.2 g, 47 mmol) was added. The solution stirred at 80° C. overnight. The solution was slowly cooled and a precipitant formed. The product was filtered and dried to give 12.6 g (70%) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 3-bromoaniline (10.0 g, 58.1 mmol) and diethyl(ethoxymethylidene)propanedioate (13.9 mL, 63.9 mmol) were heated to 110° C. for 1 h. After completion of the reaction, the reaction mixture was cooled to room temperature. The obtained solid was filtered and dried to afford 16.0 g 78% of diethyl {[(3-bromophenyl)amino]methylidene}propanedioate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step One

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